

Check Availability & Pricing

reducing RNA degradation during psoralen crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Psoralen-triethylene glycol azide	
Cat. No.:	B15558944	Get Quote

Technical Support Center: Psoralen Crosslinking

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning RNA degradation during psoralen crosslinking experiments.

Troubleshooting Guide Issue: Significant RNA degradation observed on a gel after psoralen crosslinking.

Possible Cause 1: RNase Contamination

- Question: How can I determine if RNase contamination is the cause of my RNA degradation, and what are the steps to prevent it?
- Answer: RNase contamination is a common cause of RNA degradation.[1][2] To minimize this risk, ensure that all solutions, tubes, and tips are certified RNase-free.[1] It is recommended to work in a dedicated RNase-free area.[2] The inclusion of a broad-spectrum RNase inhibitor, such as SUPERase•In, can protect against various RNases like RNase A, B, C, 1, and T1.[3] Commercial RNase inhibitors are available that are active over a broad pH range and do not interfere with downstream enzymatic reactions like reverse transcription.[4][5] If you suspect your sample has been compromised, it is best to repeat the experiment with fresh, properly handled samples and stringent RNase-free techniques.[1]



Possible Cause 2: UV-Induced RNA Damage

- Question: My RNA appears degraded even with proper RNase control. Could the UV light be the problem?
- Answer: Yes, UV irradiation, particularly at shorter wavelengths like 254 nm, can cause significant RNA damage, including the formation of cyclobutane dimers and (6-4) photoproducts, leading to strand scission.[6][7][8] Psoralen crosslinking is typically performed with 365 nm UV light to specifically activate the psoralen molecule, which intercalates into RNA duplexes.[7][9] Using a wavelength other than 365 nm for the crosslinking step can lead to increased RNA degradation.[10] The reversal of psoralen crosslinks, which is often done at ~250 nm, can also contribute to RNA degradation.[7]

Possible Cause 3: Suboptimal Psoralen Concentration or Incubation Time

- Question: Could the concentration of psoralen I'm using be contributing to RNA degradation?
- Answer: While psoralen itself is not the primary cause of degradation, using a suboptimal
 concentration can lead to inefficient crosslinking, potentially requiring longer UV exposure
 times and thus increasing the risk of UV-induced damage.[11][12] It is crucial to empirically
 determine the optimal concentration of your specific psoralen derivative for your RNA of
 interest to ensure efficient crosslinking with minimal UV exposure.[12][13] For in vivo
 crosslinking, higher concentrations of some psoralen derivatives may be needed to improve
 cellular uptake and crosslinking efficiency.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of RNA degradation during psoralen crosslinking?

A1: The primary cause of RNA degradation is damage induced by UV light exposure.[8] While psoralen crosslinking is activated by long-wave UV light (365 nm), which is less damaging than short-wave UV (254 nm), prolonged exposure can still lead to RNA damage.[7][11] Furthermore, the process of reversing the crosslinks, which often utilizes 254 nm UV light, can be a significant source of RNA degradation.[7][14]

Q2: How can I minimize UV-induced RNA damage?

Troubleshooting & Optimization





A2: To minimize UV-induced damage, you can employ several strategies:

- Use a Singlet Quencher: The addition of a singlet-state quencher like acridine orange can significantly protect RNA from photodamage. One study demonstrated that in the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation at 254 nm, compared to less than 0.5% without it.[6][7][15]
- Optimize UV Exposure: It is critical to use the correct wavelength (365 nm for crosslinking)
 and to minimize the duration and intensity of UV exposure to what is necessary for efficient
 crosslinking.[9][13] This often requires empirical optimization for your specific experimental
 setup.[16]
- Choose the Right Psoralen Derivative: Different psoralen derivatives have varying
 efficiencies and solubilities. For instance, amotosalen has a markedly increased water
 solubility compared to AMT, allowing for a 7-fold increase in cross-linked RNA in vivo with a
 10-fold increase in concentration.[6][7] Biotinylated psoralen derivatives can also increase
 the sensitivity of detection.[6][7]

Q3: What are the best practices for handling RNA to prevent degradation before and during the crosslinking experiment?

A3: Maintaining RNA integrity is crucial. Best practices include:

- RNase-Free Environment: Always use certified RNase-free reagents, plasticware, and work
 in a designated clean area.[1][2] Wear gloves and change them frequently.[1]
- Sample Storage: Store RNA samples at -80°C. If samples cannot be immediately processed, flash-freeze them in liquid nitrogen or use a commercial RNA stabilization reagent.[17][18]
- Use of Inhibitors: Incorporate RNase inhibitors into your reactions to safeguard against any potential contamination.[3][19]

Q4: How can I assess the quality of my RNA after psoralen crosslinking?

A4: RNA quality can be assessed using a Bioanalyzer. Cross-linked RNA samples may show a broad peak at a higher molecular weight (e.g., between 2000 and 4000 nt for human or mouse samples) compared to non-cross-linked controls.[9] The absence of smearing towards the



lower molecular weight range on a gel is a good indicator that the RNA is not significantly degraded.[2]

Q5: Are there alternatives to psoralen for RNA crosslinking that might be less damaging?

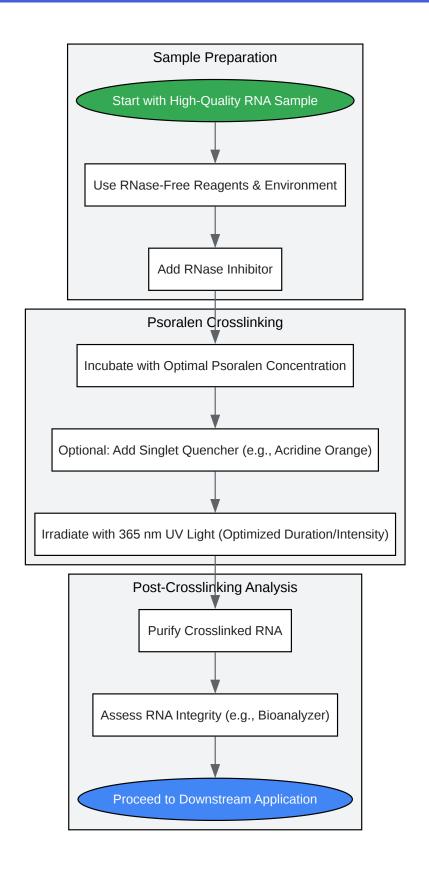
A5: While psoralens are widely used, other crosslinking chemistries exist. For example, 2'-OH acylating agents offer a different approach with high crosslink and reversal efficiencies.[7] However, these may have their own biases, such as acylating flexible RNA regions exclusively. [7] UV crosslinking at 254 nm without a chemical crosslinker can be used, but it is generally inefficient and has biases for single-stranded RNA and specific nucleotides.[11]

Quantitative Data Summary

Parameter	Condition	Result	Reference
RNA Integrity	30 min UV irradiation (254 nm, 4 mW/cm²) with acridine orange	30% of RNA remains intact	[6][7][15]
RNA Integrity	30 min UV irradiation (254 nm, 4 mW/cm²) without acridine orange	<0.5% of RNA remains intact	[6][7][15]
Crosslinking Efficiency	Amotosalen (5.0 mg/mL) vs. AMT (0.5 mg/mL) in vivo	7-fold increase in cross-linked RNA	[6][7]
Method Sensitivity	Biotinylated psoralen vs. standard psoralen (SPLASH method)	Sensitivity increased from ~0.45 to ~0.75	[6][7]

Experimental Workflow and Troubleshooting Logic

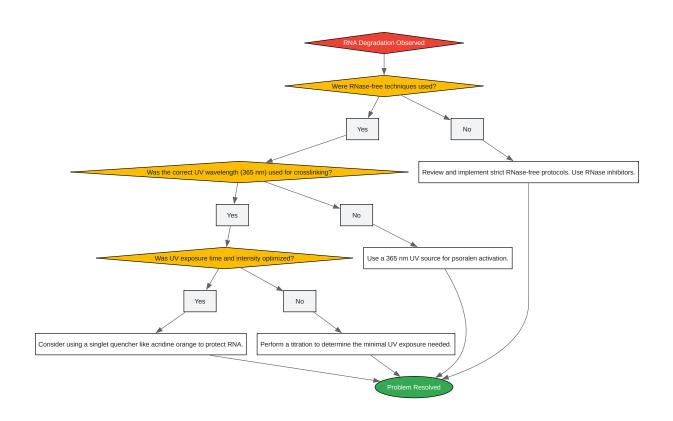




Click to download full resolution via product page

Caption: Workflow for minimizing RNA degradation during psoralen crosslinking.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for RNA degradation in psoralen crosslinking.



Detailed Experimental Protocol: Psoralen Crosslinking of RNA in vivo (PARIS Method Adaptation)

This protocol is adapted from the Psoralen Analysis of RNA Interactions and Structures (PARIS) method and is intended as a general guide.[9] Optimization of specific steps is highly recommended for your cell type and experimental goals.

Materials:

- Adherent cells cultured to ~70% confluency in 10 cm plates
- · Phosphate-Buffered Saline (PBS), RNase-free
- AMT (4'-aminomethyltrioxsalen) stock solution
- Crosslinking solution: 0.5 mg/mL AMT in 1x PBS (prepare fresh)
- · Control solution: 1x PBS
- UV crosslinker with 365 nm bulbs (e.g., Stratalinker 2400)
- Ice trays
- TRIzol LS Reagent
- Chloroform
- Isopropanol
- 70% Ethanol (in RNase-free water)
- RNase-free water
- Spectrophotometer and Bioanalyzer for RNA quantification and quality control

Procedure:



· Cell Preparation:

- On the day of crosslinking, ensure cells are at the desired confluency (~70%).[9]
- Prepare the fresh AMT crosslinking solution and control PBS solution.[9]
- Incubation with Psoralen:
 - Aspirate the culture medium from the plates.
 - Gently wash the cells once with 1x PBS.
 - Add 0.4 mL of the AMT crosslinking solution (or PBS for control) to each 10 cm plate, ensuring the cell monolayer is covered.[9]
 - Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[9]

UV Crosslinking:

- During the incubation, pre-cool the UV crosslinker by placing ice trays inside.
- After incubation, place the cell culture plates on the ice inside the crosslinker.
- Irradiate the cells with 365 nm UV light. The optimal energy dose and distance from the bulbs (e.g., 15 cm) should be empirically determined.[9] Note that for some cell lines, this process may cause cells to detach, so handle plates with care.[9]

• RNA Extraction:

- Immediately after crosslinking, lyse the cells directly on the plate by adding 0.9 mL of TRIzol LS reagent and mix vigorously.
- Transfer the lysate to a microfuge tube.
- Add 180 μL of chloroform, shake vigorously, and incubate for 2-3 minutes at room temperature.[9]



- Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
- Carefully transfer the upper aqueous phase containing the RNA to a new tube.
- RNA Precipitation and Washing:
 - Precipitate the RNA by adding 1 volume of isopropanol.
 - Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Discard the supernatant and wash the RNA pellet with 1 mL of 70% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspension and Quality Control:
 - Resuspend the RNA pellet in an appropriate volume of RNase-free water.
 - Quantify the RNA using a spectrophotometer and assess its integrity using a Bioanalyzer.
 [9] A successful crosslinking should result in a high-molecular-weight smear that is absent in the control sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific US [thermofisher.com]

Troubleshooting & Optimization





- 4. RNase Inhibitor Ribonuclease Protector GeneON BioScience [geneon.net]
- 5. shop.hongene.com [shop.hongene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA under attack: Cellular handling of RNA damage PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages and limitations of UV cross-linking analysis of protein–RNA interactomes in microbes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA Crosslinking Methods PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. zymoresearch.com [zymoresearch.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [reducing RNA degradation during psoralen crosslinking]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558944#reducing-rna-degradation-during-psoralen-crosslinking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com